molecular formula C26H32N8O3 B611157 TAS0728 CAS No. 2088323-16-2

TAS0728

货号: B611157
CAS 编号: 2088323-16-2
分子量: 504.595
InChI 键: JCCIICHPRAAMGK-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAS0728 是一种新型的小分子、共价结合激酶抑制剂,选择性靶向人类表皮生长因子受体 2 (HER2)。HER2 是 ERBB 受体酪氨酸激酶家族的成员,该家族包括表皮生长因子受体、HER2、HER3 和 HER4。 据报道,HER2 中的遗传异常存在于各种癌症中,使其成为一个有希望的治疗靶点 .

生化分析

Biochemical Properties

TAS0728 has high specificity for HER2 over wild-type EGFR . It potently inhibits the phosphorylation of mutated HER2 and wild-type HER2 . Once this compound binds to HER2 kinase, the inhibitory activity is not affected by a high ATP concentration .

Cellular Effects

This compound exhibits robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors . This leads to the induction of apoptosis in HER2-amplified breast cancer cells and in tumor tissues of a xenograft model .

Molecular Mechanism

The molecular mechanism of this compound involves covalent binding to HER2 at C805, which selectively inhibits its kinase activity . This binding is not affected by high ATP concentrations, indicating a strong and stable interaction .

Temporal Effects in Laboratory Settings

This compound has shown potent antitumor activity in preclinical models . It induced tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors and exhibited a survival benefit without any evident toxicity .

Dosage Effects in Animal Models

It has been shown to induce tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors .

Metabolic Pathways

It is known to inhibit the kinase activity of HER2, a key player in several metabolic pathways .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of HER2 .

Subcellular Localization

Given its target, it is likely that it localizes to areas where HER2 is present .

准备方法

TAS0728 的合成涉及该化合物与 HER2 激酶在半胱氨酸 805 处的共价结合。this compound 的具体合成路线和反应条件是专有的,尚未在公共领域完全公开。 已知 this compound 是作为一种口服共价结合抑制剂制备的 . This compound 的工业生产方法可能涉及大规模合成和纯化工艺,以确保该化合物的纯度和功效。

化学反应分析

TAS0728 与 HER2 激酶发生共价结合反应。这种结合具有高度特异性,不受高三磷酸腺苷浓度的影响。 该化合物表现出对 HER2、HER3 及其下游效应物的磷酸化进行强效和持续抑制,导致 HER2 扩增的乳腺癌细胞发生凋亡 . 这些反应形成的主要产物是 this compound-HER2 复合物,它抑制 HER2 的激酶活性。

作用机制

TAS0728 通过与 HER2 激酶在半胱氨酸 805 处发生共价结合发挥作用,选择性地抑制其激酶活性。这种抑制不受高三磷酸腺苷浓度的影响。该化合物有效抑制突变和野生型 HER2 以及 HER3 及其下游效应物的磷酸化。 这导致 HER2 扩增的乳腺癌细胞和肿瘤组织发生凋亡 . 所涉及的分子靶标和途径包括 HER2 和 HER3 信号通路,这些通路与癌细胞中增强的存活和细胞生长信号有关 .

生物活性

TAS0728 is an innovative oral covalent binding inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). This compound has garnered attention due to its potential therapeutic applications in treating various advanced solid tumors characterized by HER2 or HER3 aberrations. This article details the biological activity of this compound, emphasizing its mechanism of action, clinical findings, and preclinical studies.

This compound functions as a small-molecule irreversible selective HER2 kinase inhibitor . It covalently binds to the cysteine residue at position C805 on the HER2 protein, effectively inhibiting its kinase activity. This inhibition is crucial as it disrupts the downstream signaling pathways that promote tumor growth and survival in HER2-overexpressing cancers .

Phase I Study Overview

A pivotal phase I study (NCT03410927) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The study involved 19 patients who received escalating doses of this compound ranging from 50 mg to 200 mg twice daily (BID) over 21-day cycles. The primary objectives included determining the maximum tolerated dose (MTD) and assessing dose-limiting toxicities (DLTs) .

Key Findings:

  • Dose-Limiting Toxicities: At the highest dose of 200 mg BID, two cases of Grade 3 diarrhea were reported. Following a dose reduction to 150 mg BID, another case of Grade 3 diarrhea occurred, alongside a fatal cardiac arrest in one patient after one cycle of treatment .
  • Efficacy: Among the evaluable patients, partial responses were documented in 2 out of 14 patients. The median treatment duration was approximately 81 days, with a mean relative dose intensity of 74.9% .

Table 1: Patient Characteristics and Treatment Outcomes

CharacteristicValue
Total Patients Enrolled19
Median Age57.7 years (range: 29-79)
ECOG Performance Status0 or 1
MTD AchievedNot determined
Partial Responses2 out of 14 evaluable
Mean Treatment Duration81 days

Preclinical Studies

Preclinical investigations have demonstrated this compound's effectiveness against tumors resistant to established HER2-targeting therapies like trastuzumab and T-DM1. In xenograft models derived from breast cancer patients who had developed resistance to these therapies, this compound exhibited significant anti-tumor effects by effectively inhibiting HER2-HER3 signaling pathways .

Case Study: Resistance Models

  • In vivo models established resistance through continuous exposure to trastuzumab and pertuzumab. Upon switching to this compound treatment, researchers observed a notable reduction in tumor size, indicating that tumors remained dependent on HER2-HER3 signaling despite previous treatments .

Table 2: Efficacy of this compound in Preclinical Models

Model TypeTreatmentOutcome
Trastuzumab-resistantThis compoundSignificant tumor shrinkage
T-DM1-resistantThis compoundEffective signal inhibition

Safety Profile

The safety profile of this compound was closely monitored during clinical trials. The most common adverse events included gastrointestinal disturbances such as diarrhea and potential cardiac events. The study was halted due to unacceptable toxicity levels at higher doses, underscoring the need for careful patient selection and monitoring during treatment .

属性

IUPAC Name

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCIICHPRAAMGK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAS0728
Reactant of Route 2
Reactant of Route 2
TAS0728
Reactant of Route 3
Reactant of Route 3
TAS0728
Reactant of Route 4
Reactant of Route 4
TAS0728
Reactant of Route 5
Reactant of Route 5
TAS0728
Reactant of Route 6
TAS0728

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。